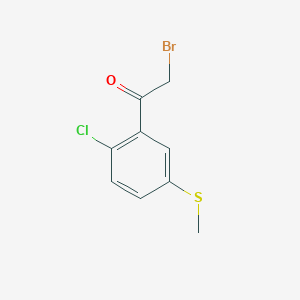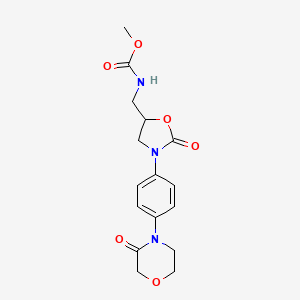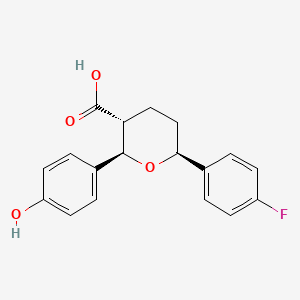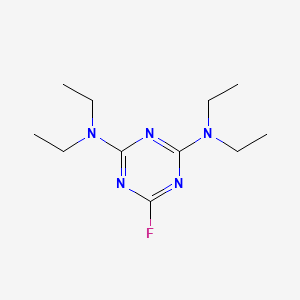
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is a quaternary ammonium compound known for its surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and its antimicrobial properties. It is commonly found in personal care products, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of hexadecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced forms of the compound with different degrees of hydrogenation.
Substitution: Compounds with different anions replacing the bromide ion.
Scientific Research Applications
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in cell lysis buffers for DNA and RNA extraction.
Medicine: Utilized in formulations for antimicrobial agents and disinfectants.
Industry: Applied in the production of emulsions, foams, and as an antistatic agent in textiles.
Mechanism of Action
The mechanism of action of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and disinfectants.
Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals.
Uniqueness
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is unique due to its specific alkyl chain length and the presence of hydroxymethyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds .
Properties
Molecular Formula |
C20H44BrNO2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide |
InChI |
InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CYOFBZRGYTVCGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)

![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)

![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)



![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)

